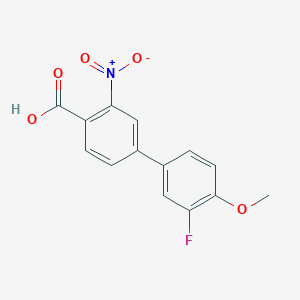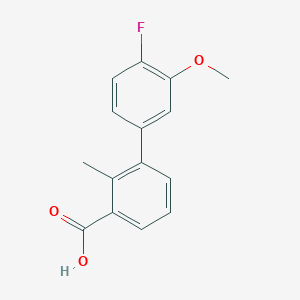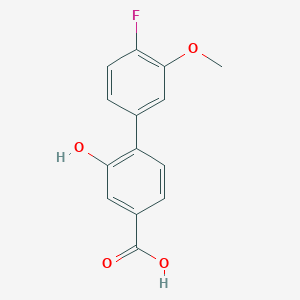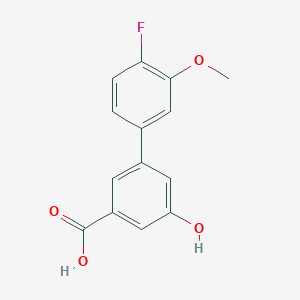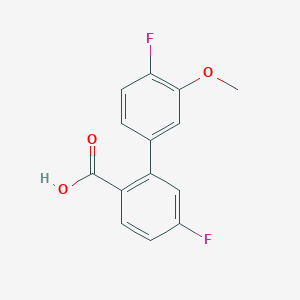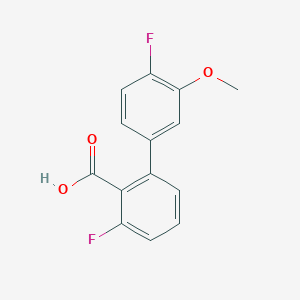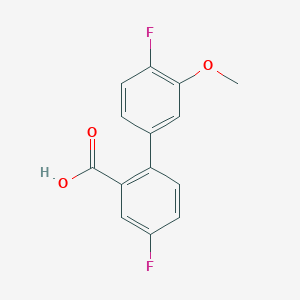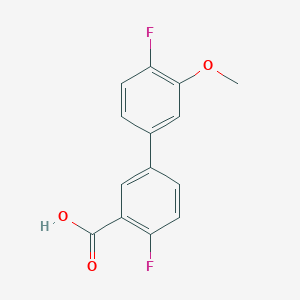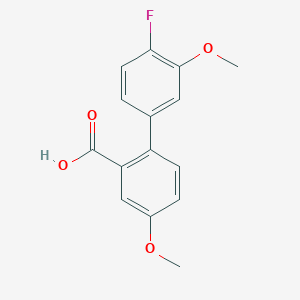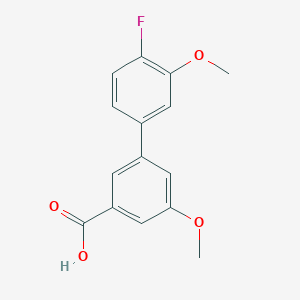
5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% (FFMB) is a naturally occurring compound found in many plants and animals. It is a key intermediate in the synthesis of a number of pharmaceuticals, drugs, and other compounds. It is also an important intermediate in the synthesis of some organic compounds. FFMB has been studied extensively in recent years due to its potential applications in drug discovery and development.
科学研究应用
5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% has been studied extensively in recent years due to its potential applications in drug discovery and development. It has been used as a starting material in the synthesis of a number of pharmaceuticals, such as anti-inflammatory agents, antifungal agents, and antiviral agents. In addition, 5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% has also been used in the synthesis of other compounds, such as dyes, fragrances, and pesticides.
作用机制
The exact mechanism of action of 5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are important mediators of inflammation. By inhibiting the activity of COX-2, 5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% has been shown to have a number of biochemical and physiological effects. In animal studies, 5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% has been shown to reduce inflammation and pain. In addition, it has been shown to have anti-fungal, anti-viral, and anti-bacterial properties. It has also been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
实验室实验的优点和局限性
One of the major advantages of using 5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% in lab experiments is its high purity. 5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% is available in 95% purity, which makes it ideal for use in a variety of experiments. However, there are some limitations to using 5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% in lab experiments. For example, it is not water soluble, which can make it difficult to use in certain experiments. In addition, it is not very stable and can decompose over time.
未来方向
There are a number of potential future directions for 5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95%. One of the most promising areas of research is its potential use in the treatment of cancer. In addition, 5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% may have therapeutic potential in the treatment of inflammatory diseases, such as rheumatoid arthritis. Furthermore, further research may reveal other potential applications for 5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95%, such as its use in the synthesis of other compounds or its use as a drug delivery system.
合成方法
5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% can be synthesized through a number of different methods, including the reaction of 4-fluoro-3-methoxyphenol with anhydrous hydrogen fluoride in anhydrous ethanol. This reaction yields 5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% in a 95% yield. In addition, 5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% can also be synthesized through the reaction of 4-fluoro-3-methoxyphenol with aqueous sodium fluoride in aqueous ethanol. This reaction yields 5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% in a 90% yield.
属性
IUPAC Name |
3-fluoro-5-(4-fluoro-3-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-13-7-8(2-3-12(13)16)9-4-10(14(17)18)6-11(15)5-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPKZTCAKZHQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690189 |
Source


|
| Record name | 4',5-Difluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262006-79-0 |
Source


|
| Record name | 4',5-Difluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


